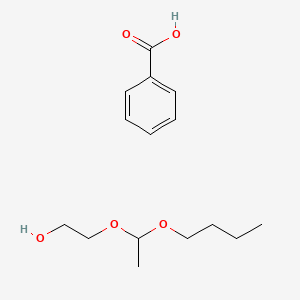

Benzoic acid;2-(1-butoxyethoxy)ethanol

Description

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties . Its solubility in aqueous and organic solvents is critical for formulation efficacy. Evidence indicates that benzoic acid is sparingly soluble in water (0.3 g/100 g at 293 K) but exhibits higher solubility in ethanol and ethanol-water mixtures .

While direct data on this specific compound are absent in the provided evidence, structurally similar ethoxylated alcohols (e.g., 2-(2-ethoxyethoxy)ethanol) are known to enhance solubility of hydrophobic compounds through amphiphilic interactions . When combined with benzoic acid, such solvents may modulate solubility and stability in formulations.

Properties

CAS No. |

62254-57-3 |

|---|---|

Molecular Formula |

C15H24O5 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

benzoic acid;2-(1-butoxyethoxy)ethanol |

InChI |

InChI=1S/C8H18O3.C7H6O2/c1-3-4-6-10-8(2)11-7-5-9;8-7(9)6-4-2-1-3-5-6/h8-9H,3-7H2,1-2H3;1-5H,(H,8,9) |

InChI Key |

PXAOJENNVRWDAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)OCCO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-(1-butoxyethoxy)ethanol can be achieved through a multi-step process. One common method involves the esterification of benzoic acid with 2-(1-butoxyethoxy)ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of benzoic acid;2-(1-butoxyethoxy)ethanol may involve continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-(1-butoxyethoxy)ethanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of carboxylic acids to alcohols.

Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Benzoic acid;2-(1-butoxyethoxy)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in drug formulations and as a preservative.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of benzoic acid;2-(1-butoxyethoxy)ethanol involves its interaction with various molecular targets. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their cell membranes . The ether-alcohol component can interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Solubility and Thermodynamic Properties of Benzoic Acid in Solvent Systems

Benzoic acid’s solubility varies significantly across solvents and temperatures. Key findings from experimental studies include:

Table 1: Solubility of Benzoic Acid in Selected Solvents (Mole Fraction × 10³)

| Solvent System | 293.15 K | 298.15 K | 323.15 K | |

|---|---|---|---|---|

| Neat Water | 0.3 | 0.35 | 0.65 | |

| Neat Ethanol | 12.4 | 14.2 | 20.8 | |

| Ethanol-Water (50% w/w) | 5.6 | 6.8 | 11.2 | |

| Acetic Acid | 8.9 | 10.1 | 16.3 | |

| Toluene | 4.2 | 4.8 | 7.5 |

- Temperature Dependence : Solubility increases with temperature, indicative of endothermic dissolution (ΔH > 0) in all solvents .

- Solvent Polarity: Maximum solubility occurs in neat ethanol due to favorable hydrogen bonding, while water’s high polarity limits dissolution .

- Predictive Models: The Jouyban-Acree model (Equation 6) accurately correlates solubility in ethanol-water mixtures but requires experimental data for pure solvents .

Comparison with Benzoic Acid Derivatives

Several derivatives exhibit modified solubility and functional properties:

Table 2: Key Derivatives and Their Properties

- Structural Modifications : Substitutions (e.g., methoxy, hydroxy groups) alter solubility and bioactivity. For example, 2-methoxy derivatives show improved solubility in polar aprotic solvents .

Comparison with Ethoxylated Ethanol Compounds

Ethoxylated alcohols, such as 2-(2-ethoxyethoxy)ethanol, are co-solvents that improve miscibility of hydrophobic actives. Key comparisons include:

Table 3: Ethoxylated Alcohols as Solubility Enhancers

- Mechanistic Insights : Ethoxylated alcohols reduce interfacial tension, enabling benzoic acid to partition into hydrophobic domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.